molecular formula C8H6ClF2NO B7576916 2-chloro-N-(2,3-difluorophenyl)acetamide

2-chloro-N-(2,3-difluorophenyl)acetamide

Cat. No.: B7576916
M. Wt: 205.59 g/mol
InChI Key: ZKGBKWPNVPJGEF-UHFFFAOYSA-N
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Description

2-Chloro-N-(2,3-difluorophenyl)acetamide is a halogenated acetamide derivative characterized by a chloro-substituted acetamide group attached to a 2,3-difluorophenyl ring. The compound’s molecular formula is inferred as C₈H₆ClF₂NO, with a molecular weight of 205.59 g/mol (based on the 2,5-difluoro analog in ). Key structural features include:

  • A chloroacetyl group (–CO–CH₂Cl) linked to the nitrogen of the aromatic ring.
  • Ortho- and meta-fluorine substituents on the phenyl ring, which influence electronic and steric properties.

The compound’s reactivity and applications are likely analogous to other chloroacetamides, which are intermediates in pharmaceutical and agrochemical synthesis (e.g., herbicides, as seen in ) .

Properties

IUPAC Name

2-chloro-N-(2,3-difluorophenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF2NO/c9-4-7(13)12-6-3-1-2-5(10)8(6)11/h1-3H,4H2,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKGBKWPNVPJGEF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)F)F)NC(=O)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(2,3-difluorophenyl)acetamide typically involves the reaction of 2,3-difluoroaniline with chloroacetyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction .

Industrial Production Methods

Industrial production of 2-chloro-N-(2,3-difluorophenyl)acetamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems for monitoring and controlling the reaction parameters is common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(2,3-difluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: New derivatives with different functional groups.

    Oxidation: N-oxides.

    Reduction: Amines.

    Hydrolysis: Carboxylic acids and amines.

Scientific Research Applications

2-chloro-N-(2,3-difluorophenyl)acetamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.

    Industry: Utilized in the production of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-chloro-N-(2,3-difluorophenyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural, physicochemical, and functional differences between 2-chloro-N-(2,3-difluorophenyl)acetamide and related compounds:

Compound Name Substituents on Phenyl Ring Molecular Weight (g/mol) Melting Point (°C) Biological Activity/Application Key Structural Features
2-Chloro-N-(2,3-difluorophenyl)acetamide 2-Cl, 2-F, 3-F 205.59 Not reported Inferred agrochemical/pharmaceutical use Syn conformation of N–H to fluorine substituents (analogous to dichloro derivatives)
2-Chloro-N-(2,3-dichlorophenyl)acetamide 2-Cl, 2-Cl, 3-Cl 234.91 Not reported Crystallographic studies N–H syn to ortho-Cl substituents; forms intermolecular hydrogen bonds
2-Chloro-N-(3-chlorophenyl)acetamide 3-Cl 204.05 Not reported Intermediate in organic synthesis N–H anti to meta-Cl; forms infinite chains via N–H···O hydrogen bonds
2-Chloro-N-(4-fluorophenyl)acetamide 4-F 187.60 Not reported Synthetic intermediate Intramolecular C–H···O interaction; intermolecular N–H···O hydrogen bonds
2-Chloro-N-(2,5-dimethylphenyl)acetamide 2-Me, 5-Me 211.69 213 Antidepressant agent (preclinical) High melting point; IR peaks at 3393 cm⁻¹ (N–H stretch)
2-Chloro-N-(2,5-difluorophenyl)acetamide 2-F, 5-F 205.59 Not reported Herbicide intermediate (inferred) Structural similarity to metolachlor; potential agrochemical use
2-(2-Fluoro-phenoxy)-N-{5-[2-(4-methoxy-phenyl)-pyridin-3-yl][1,3,4]thiadiazol-2-yl}-acetamide (7d) Complex heterocyclic substituents 464.89 Not reported Anticancer activity (IC₅₀ = 1.8 µM on Caco-2) Cytotoxicity via MTT assay; outperformed 5-fluorouracil in vitro

Key Findings from Structural Comparisons:

Substituent Position and Conformation: Ortho-Fluorine vs. Chlorine: In 2-chloro-N-(2,3-difluorophenyl)acetamide, the N–H bond is likely syn to the ortho-fluorine substituents, similar to dichloro analogs like 2-chloro-N-(2,3-dichlorophenyl)acetamide . This contrasts with meta-substituted derivatives (e.g., 3-chlorophenyl), where N–H adopts an anti conformation . For example, 2-chloro-N-(4-fluorophenyl)acetamide exhibits intramolecular C–H···O interactions .

Biological Activity: Anticancer Potential: Derivatives like compound 7d () demonstrate that chloroacetamide scaffolds with heterocyclic appendages exhibit significant cytotoxicity, suggesting that the 2,3-difluoro analog could be optimized for similar applications. Herbicidal Analogies: Chloroacetamides such as metolachlor () are pre-emergence herbicides, implying that the 2,3-difluoro derivative may act on similar biochemical targets (e.g., fatty acid synthesis in plants).

Physicochemical Properties :

  • Melting Points : Methyl-substituted analogs (e.g., 2,5-dimethylphenyl) exhibit higher melting points (~213°C) due to enhanced van der Waals interactions .
  • Solubility : Fluorine substituents likely reduce solubility in polar solvents compared to methyl or methoxy groups.

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